molecular formula C11H14BrNO2 B027572 N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine CAS No. 497863-61-3

N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine

Cat. No.: B027572
CAS No.: 497863-61-3
M. Wt: 272.14 g/mol
InChI Key: YSHLGZYOYSZWIS-UHFFFAOYSA-N
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Description

N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine is an organic compound with the molecular formula C11H14BrNO2 This compound is characterized by the presence of a bromophenyl group attached to a methylene bridge, which is further connected to a dimethoxyethanamine moiety

Scientific Research Applications

N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine typically involves the condensation reaction between 3-bromobenzaldehyde and 2,2-dimethoxyethanamine. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine is unique due to its specific structural features, such as the presence of both bromophenyl and dimethoxyethanamine groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and potential biological activities.

Properties

IUPAC Name

1-(3-bromophenyl)-N-(2,2-dimethoxyethyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-14-11(15-2)8-13-7-9-4-3-5-10(12)6-9/h3-7,11H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHLGZYOYSZWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN=CC1=CC(=CC=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629309
Record name (E)-1-(3-Bromophenyl)-N-(2,2-dimethoxyethyl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497863-61-3
Record name (E)-1-(3-Bromophenyl)-N-(2,2-dimethoxyethyl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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